1-(tert-Butyldimethylsilyl)-1H-imidazole

Catalog No.
S603392
CAS No.
54925-64-3
M.F
C9H18N2Si
M. Wt
182.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butyldimethylsilyl)-1H-imidazole

CAS Number

54925-64-3

Product Name

1-(tert-Butyldimethylsilyl)-1H-imidazole

IUPAC Name

tert-butyl-imidazol-1-yl-dimethylsilane

Molecular Formula

C9H18N2Si

Molecular Weight

182.34 g/mol

InChI

InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)11-7-6-10-8-11/h6-8H,1-5H3

InChI Key

VUENSYJCBOSTCS-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)N1C=CN=C1

Synonyms

N-tert-butyldimethylsilylimidazole, TBSI

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CN=C1

Silylating Agent:

-(tert-Butyldimethylsilyl)-1H-imidazole (TBDMI) is a valuable reagent in organic chemistry, primarily used as a silylating agent. It acts as a source of the tert-butyldimethylsilyl (TBDMS) group, which can be introduced onto various functional groups in organic molecules. This modification offers several advantages, including:

  • Protection of labile functionalities

    TBDMS group protects functionalities like alcohols, amines, and thiols from undesirable reactions during a synthesis. The protected group can be easily removed later under specific conditions, revealing the original functional group.

  • Enhanced solubility and stability

    Silylation with TBDMS can improve the solubility and stability of certain molecules, making them easier to handle and purify. This is particularly beneficial for complex molecules or those prone to degradation.

  • Modulation of reactivity

    TBDMS group can subtly influence the reactivity of a molecule by sterically hindering neighboring groups or altering the electronic properties. This controlled reactivity manipulation allows for selective reactions and improved synthetic outcomes.

Applications in Organic Synthesis:

TBDMI finds numerous applications in various organic synthesis schemes due to its versatile silylation properties. Here are some prominent examples:

  • Protection of hydroxyl groups in carbohydrates

    TBDMS is extensively used to protect hydroxyl groups in carbohydrates during complex syntheses. This temporary protection allows for selective modifications at other positions without affecting the hydroxyl functionalities.

  • Silylation of amines in peptide synthesis

    TBDMI is a popular choice for protecting amine groups in peptide synthesis. The temporary protection prevents unwanted side reactions and allows for selective coupling and modification of the peptide chain.

  • Nucleophilic catalyst

    TBDMI can also act as a mild nucleophilic catalyst in specific reactions, promoting transformations like acylation and alkylation.

Beyond Silylation:

While silylation remains the primary application of TBDMI, recent research explores its potential in other areas:

  • Development of novel catalysts

    TBDMI serves as a precursor for the synthesis of new and efficient catalysts for various organic transformations.

  • Ionic liquid synthesis

    TBDMI can be incorporated into the design of ionic liquids, which are molten salts with unique properties and applications in catalysis and separations.

1-(tert-Butyldimethylsilyl)-1H-imidazole is a silylated derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. The molecular formula for 1-(tert-Butyldimethylsilyl)-1H-imidazole is C8H15N2Si, with a molecular weight of approximately 155.30 g/mol. This modification allows for improved reactivity in various

TBDMS-imidazole does not possess its own inherent biological activity. Its primary function lies in organic synthesis as a protecting group for nitrogen atoms. By reversibly attaching to a nitrogen, TBDMS-imidazole prevents it from participating in undesired reactions while allowing other functional groups in the molecule to react selectively. Once the desired transformation is complete, the TBDMS group can be removed to regenerate the free nitrogen atom [].

  • Acute toxicity: Data on the acute toxicity of TBDMS-imidazole is limited. However, it is advisable to handle it with care, following standard laboratory safety protocols.
  • Flammability: TBDMS-imidazole has a flash point of 99 °C, indicating it is flammable. It is important to work with it in a well-ventilated fume hood and avoid ignition sources.
  • Skin and eye irritant: TBDMS-imidazole may cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling it.

  • Lithiation Reactions: It can undergo lithiation to form reactive intermediates, which can be used in further functionalization processes .
  • Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions, allowing for the regeneration of the free imidazole .
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, participating in substitution reactions with electrophiles.

Research indicates that 1-(tert-Butyldimethylsilyl)-1H-imidazole exhibits various biological activities. It has been shown to interact with enzymes and proteins, potentially influencing biochemical pathways. Its derivatives are often explored for their roles as enzyme inhibitors or modulators in drug discovery processes. Imidazole compounds are known for their antifungal and antibacterial properties, suggesting that this compound could have similar effects.

The synthesis of 1-(tert-Butyldimethylsilyl)-1H-imidazole typically involves the following steps:

  • Formation of Imidazole: Imidazole can be synthesized through the condensation of α-amino acids or through cyclization of appropriate precursors.
  • Silylation: The tert-butyldimethylsilyl group is introduced via silylation reactions using tert-butyldimethylchlorosilane in the presence of a base such as triethylamine or imidazole itself as a catalyst .

The general reaction scheme can be summarized as follows:

text
Imidazole + tert-butyldimethylchlorosilane → 1-(tert-Butyldimethylsilyl)-1H-imidazole + HCl

1-(tert-Butyldimethylsilyl)-1H-imidazole finds applications in various fields:

  • Organic Synthesis: It serves as a protecting group for amines and alcohols during multi-step syntheses.
  • Catalysis: The compound is utilized in catalytic processes due to its ability to stabilize reactive intermediates.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications due to their biological activity.

Interaction studies have shown that 1-(tert-Butyldimethylsilyl)-1H-imidazole can influence enzyme activity by modifying active site interactions. For example, it may inhibit certain enzymes by mimicking substrate structures or by sterically hindering access to the active site. Further studies are necessary to fully elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(tert-Butyldimethylsilyl)-1H-imidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazoleSilylated imidazole derivativeContains additional dimethyl groups enhancing solubility
N-(tert-Butyldimethylsilyl)imidazoleSilylated imidazoleFocuses on nitrogen substitution rather than carbon
2-MethylimidazoleMethyl-substituted imidazoleLacks silylation but retains biological activity

These compounds differ primarily in their substitution patterns and functional groups, impacting their reactivity and biological profiles.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54925-64-3

Wikipedia

1-(tert-Butyldimethylsilyl)imidazole

Dates

Modify: 2023-08-15

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